(Anthracen-9-ylmethyl)(butan-2-yl)amine
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Overview
Description
(Anthracen-9-ylmethyl)(butan-2-yl)amine is a chemical compound with the molecular formula C19H21N. It is known for its unique structure, which combines an anthracene moiety with a butan-2-ylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-ylmethyl)(butan-2-yl)amine typically involves the reaction of anthracene-9-carbaldehyde with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the desired amine product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This would include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-ylmethyl)(butan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imines, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
(Anthracen-9-ylmethyl)(butan-2-yl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Anthracen-9-ylmethyl)(butan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The anthracene moiety may also contribute to the compound’s overall activity by interacting with aromatic systems in biological targets.
Comparison with Similar Compounds
Similar Compounds
- (Anthracen-9-ylmethyl)(butan-1-yl)amine
- (Anthracen-9-ylmethyl)(pentan-2-yl)amine
- (Anthracen-9-ylmethyl)(hexan-2-yl)amine
Uniqueness
(Anthracen-9-ylmethyl)(butan-2-yl)amine stands out due to its specific combination of an anthracene moiety and a butan-2-ylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19/h4-12,14,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUYQUPTLCKCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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